

Independent Verification of "Hydroxyl Methyl Purine-one" Biological Effects: A Comparative Guide

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Compound of Interest		
Compound Name:	Hydroxyl methyl purine-one	
Cat. No.:	B15134048	Get Quote

An objective comparison of the biological performance of methylated purine derivatives with supporting experimental data for researchers, scientists, and drug development professionals.

The term "hydroxyl methyl purine-one" does not correspond to a standard chemical name, leading to ambiguity in identifying a specific molecular structure. A plausible interpretation suggests a methylated derivative of a hydroxyl-substituted purine. Common examples of such structures include methylated derivatives of hypoxanthine (6-hydroxypurine) or xanthine (2,6-dihydroxypurine). Due to the lack of specific independent verification studies on a singular, ambiguously named compound, this guide will focus on a comparative analysis of the biological effects of hypoxanthine and its well-characterized methylated derivatives, which are part of the broader class of methylxanthines.

This guide will primarily compare the biological activities of hypoxanthine with the widely studied methylxanthines: caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine). These compounds offer a solid basis for comparison due to the extensive body of research on their biological effects. The key biological activities that will be compared are their interaction with adenosine receptors and their ability to inhibit the enzyme xanthine oxidase, both significant pathways in purine metabolism and cellular signaling.

Comparative Analysis of Biological Activities



The biological effects of methylxanthines are multifaceted, with their primary mechanisms of action being the antagonism of adenosine receptors and the inhibition of phosphodiesterases at high concentrations. Furthermore, as purine analogs, they can interact with enzymes involved in purine metabolism, such as xanthine oxidase.

Adenosine Receptor Antagonism

Adenosine receptors, part of the G protein-coupled receptor superfamily, are crucial in regulating a wide array of physiological processes.[1] Methylxanthines act as competitive antagonists at A1 and A2A adenosine receptor subtypes.[2][3] This antagonism is largely responsible for the stimulant effects of compounds like caffeine.[4][5] The binding affinities (Ki values) of common methylxanthines to these receptors vary, influencing their pharmacological profiles.

Compound	A1 Receptor Ki (μM)	A2a Receptor Ki (μΜ)
Theophylline	7	16
Paraxanthine	35	22
Caffeine	77	38
Theobromine	209	>10,000

Data from equine forebrain tissues, providing a relative comparison of binding affinities.[6]

Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8][9][10] Inhibition of this enzyme is a key therapeutic strategy for conditions like gout, which is caused by hyperuricemia. Some methylxanthines have been shown to competitively inhibit xanthine oxidase.



Compound	Relative Inhibitory Strength on Xanthine Oxidase
Theophylline	Strongest
Theobromine	Intermediate
Caffeine	Weakest

Based on qualitative comparisons of binding strength.[11]

Other Biological Effects

- Phosphodiesterase (PDE) Inhibition: At high concentrations, methylxanthines can inhibit
 phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP).[12] However,
 this is generally considered a secondary mechanism at typical physiological concentrations.
 [12]
- Intracellular Calcium Release: Methylxanthines can stimulate the release of calcium from
 intracellular stores, though this effect also requires high concentrations.[12][13] The
 efficiency of this action is related to the compound's membrane permeability, with caffeine
 being more effective than theophylline and theobromine.[13]
- Anti-inflammatory Effects: The anti-inflammatory properties of methylxanthines are primarily attributed to their antagonism of adenosine receptors and, at higher concentrations, PDE inhibition.[14][15] Theophylline, in particular, is used in the treatment of asthma for its anti-inflammatory and bronchodilatory effects.[15]

Experimental Protocols Xanthine Oxidase Inhibition Assay

This protocol outlines a common in vitro method to determine the inhibitory effect of a compound on xanthine oxidase activity.

Principle: Xanthine oxidase converts a substrate (e.g., xanthine) into uric acid, which can be measured spectrophotometrically by the increase in absorbance at approximately 295 nm. The presence of an inhibitor will reduce the rate of uric acid formation.



Materials:

- Xanthine oxidase enzyme solution (e.g., from bovine milk)
- Substrate solution (e.g., 150 μM xanthine in buffer)
- Phosphate buffer (e.g., 70 mM, pH 7.5)
- Test compounds (methylxanthines) dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., Allopurinol)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture in each well of the microplate containing the test compound at various concentrations, phosphate buffer, and the xanthine oxidase enzyme solution.
- Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the xanthine substrate solution to each well.
- Immediately begin monitoring the increase in absorbance at 295 nm over a set period (e.g.,
 5-30 minutes) using the microplate reader.
- The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
- The percentage of inhibition is calculated using the formula: % Inhibition = (1 (Rate of sample / Rate of control)) * 100
- The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific adenosine receptor subtype.

Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.

Materials:

- Cell membranes expressing the target adenosine receptor (e.g., A1 or A2a)
- Radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2a)
- Test compounds (methylxanthines) at various concentrations
- Incubation buffer
- Glass fiber filters
- Scintillation counter
- Non-specific binding control (a high concentration of a non-labeled ligand)

Procedure:

- In a series of tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
- Include control tubes for total binding (no test compound) and non-specific binding.
- Incubate the mixture for a specific time at a controlled temperature to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.



- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of radioactivity on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- The inhibition constant (Ki) of the test compound is calculated from its IC50 value (the concentration that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

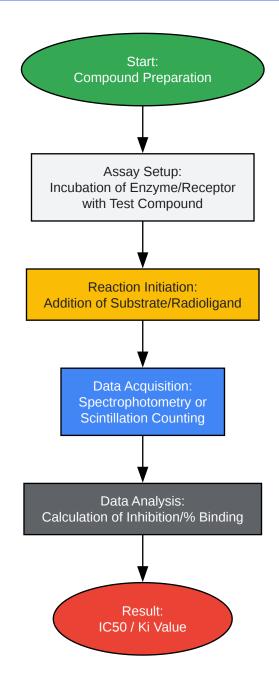
Visualizations



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Caption: Adenosine receptor signaling pathway and the antagonistic action of methylxanthines.





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Caption: A generalized experimental workflow for in vitro biological activity assays.

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